2-(Aminomethyl)thietane 1,1-dioxide hydrochloride

CAS No.: 1699087-66-5

Cat. No.: VC6788194

Molecular Formula: C4H10ClNO2S

Molecular Weight: 171.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1699087-66-5 |

|---|---|

| Molecular Formula | C4H10ClNO2S |

| Molecular Weight | 171.64 |

| IUPAC Name | (1,1-dioxothietan-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C4H9NO2S.ClH/c5-3-4-1-2-8(4,6)7;/h4H,1-3,5H2;1H |

| Standard InChI Key | XLAPOPZTHFDJFK-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)C1CN.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

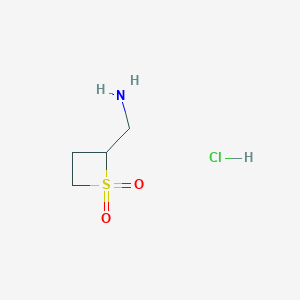

The core structure of 2-(aminomethyl)thietane 1,1-dioxide hydrochloride consists of a four-membered thietane ring (C₃S) with a sulfone group (-SO₂-) at the 1-position and an aminomethyl (-CH₂NH₂) substituent at the 2-position. Protonation of the amine group by hydrochloric acid forms the hydrochloride salt, enhancing solubility and stability. The IUPAC name for the base compound is (1,1-dioxothietan-2-yl)methanamine, with the hydrochloride designation indicating the ionic form .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₉NO₂S·HCl | Calculated |

| Molecular Weight | 171.65 g/mol | Calculated |

| IUPAC Name | (1,1-dioxothietan-2-yl)methanamine hydrochloride | Systematic |

| Canonical SMILES | C1C(CS1(=O)=O)CN.Cl | Analogous |

| InChI Key | KYUHNQVXADNNBQ-UHFFFAOYSA-N | Modified |

Spectral Signatures

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. Protons on the thietane ring typically resonate between δ 3.2–4.9 ppm in ¹H NMR, with distinct splitting patterns indicating ring strain and substituent effects. The sulfone group deshields adjacent carbons, producing ¹³C NMR signals near δ 50–60 ppm for the sulfur-bearing carbons. Infrared (IR) spectroscopy reveals strong S=O stretches at ~1150–1350 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

Synthetic Pathways

Cycloaddition Strategies

The [2+2] cycloaddition of sulfenes (e.g., CH₂=SO₂) with enamines offers a regioselective route to thietane 1,1-dioxide frameworks. For the 2-aminomethyl derivative, a substituted enamine precursor directs the aminomethyl group to the 2-position during ring formation. This reaction proceeds under kinetic control, favoring the less strained cis-configuration .

Example Synthesis

-

Sulfene Generation: Treating methanesulfonyl chloride with triethylamine generates sulfene in situ.

-

Cycloaddition: React sulfene with N-vinylenamine (e.g., CH₂=CH-NR₂) at −20°C to form the thietane 1,1-dioxide core.

-

Aminomethyl Functionalization: Introduce the aminomethyl group via nucleophilic substitution or reductive amination.

-

Salt Formation: Treat the free amine with HCl in ethanol to precipitate the hydrochloride salt .

Challenges and Optimization

-

Regioselectivity: Competing pathways may yield 3-substituted isomers; steric directing groups on the enamine improve positional control .

-

Ring Strain: The thietane’s 90° bond angles necessitate mild conditions to prevent ring-opening side reactions .

-

Purification: Chromatography on silica gel with methanol/dichloromethane eluents isolates the hydrochloride salt.

Reactivity and Functionalization

Nucleophilic Substitution

The aminomethyl group’s primary amine undergoes alkylation, acylation, and Schiff base formation. For example, reaction with methyl iodide in methyl ethyl ketone at 0°C yields quaternary ammonium derivatives.

Oxidation and Reduction

-

Oxidation: The sulfone group is inert to further oxidation, but the amine can be oxidized to nitro or nitroso groups using H₂O₂/Na₂WO₄.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfone to a sulfide, though this destabilizes the ring.

Cycloaddition Reactions

As a dienophile, the electron-deficient thietane 1,1-dioxide participates in Diels-Alder reactions with conjugated dienes, forming bicyclic sulfones. Computational studies suggest the 2-aminomethyl group enhances regioselectivity by polarizing the electron density.

The 2-aminomethyl variant’s enhanced solubility and potential for hydrogen bonding may improve pharmacokinetic profiles compared to 3-substituted analogs.

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume